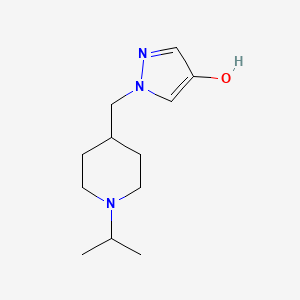
1-(3,5-Dimethylphenyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a 3,5-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction. One common method involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Attachment of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of a benzene derivative with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Amine Group: The amine group can be introduced through a reductive amination reaction. This involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(3,5-Dimethylphenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitric acid, sulfuric acid, halogens, and other electrophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
1-(3,5-Dimethylphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of neurology and psychiatry.
Industry: It may be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism by which 1-(3,5-Dimethylphenyl)cyclopropan-1-amine exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Pathways Involved: The exact pathways involved would depend on the specific biological context, but could include neurotransmitter signaling, metabolic pathways, and cellular stress responses.
相似化合物的比较
1-(3,5-Dimethylphenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)cyclopropan-1-amine: Similar structure but with different substitution pattern on the aromatic ring, leading to different chemical and biological properties.
1-(3,5-Dimethylphenyl)cyclopropan-1-ol:
1-(3,5-Dimethylphenyl)cyclopropan-1-thiol: Contains a thiol group, which can form different types of interactions and has distinct chemical properties.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
1-(3,5-dimethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-8-5-9(2)7-10(6-8)11(12)3-4-11/h5-7H,3-4,12H2,1-2H3 |
InChI 键 |
MBVLGXCKEAOAAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2(CC2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)


![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)


![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)
